2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(6,7-dihydro-5H-cyclopentafbenzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O2S . It is also known by other names such as NCT02 and 790245-61-3 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopentafbenzofuran moiety, a thiazole ring, and an acetamide group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.4 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 83.4 Ų . The exact mass and monoisotopic mass are both 312.09324893 g/mol .Scientific Research Applications
Colorectal Cancer Treatment
NCT02 has been identified as an inhibitor of patient-derived colorectal cancer cell viability . It acts as a molecular glue that induces CCNK ubiquitination and degradation . This targeted CCNK degradation is identified as a particular vulnerability of a subgroup of colorectal cancers that can be exploited therapeutically .
Proteasomal Degradation Inducer
NCT02 acts as a molecular glue that induces proteasomal degradation of CCNK and CDK12 in colorectal cancer spheroid cells in vitro . This property could be potentially used in the development of new cancer treatments.
Apoptosis Inducer
In addition to inducing proteasomal degradation, NCT02 also induces apoptosis . This could be particularly useful in cancer treatments, where inducing apoptosis in cancer cells is a common strategy.
DNA Damage Repair Inhibitor
NCT02 has been shown to induce the downregulation of genes involved in DNA damage repair . This could potentially make cancer cells more susceptible to treatments like radiation and chemotherapy, which work by damaging the DNA of cancer cells.
Sigma-1 Receptor Antagonist
A series of 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives, which are structurally similar to NCT02, have been reported as selective sigma-1 receptor (σ1R) antagonists . If NCT02 shares this property, it could potentially be used in the treatment of pain, as σ1R antagonists have been shown to have analgesic effects .
Bcl-xL Protein Inhibitor
Compounds structurally similar to NCT02 have been reported as Bcl-xL protein inhibitors . If NCT02 shares this property, it could potentially be used in the treatment of cancer, autoimmune diseases, or immune system diseases, as Bcl-xL is often overexpressed in these conditions and contributes to cell survival .
Mechanism of Action
Target of Action
The primary targets of NCT02 are Cyclin K (CCNK) and Cyclin-dependent kinase 12 (CDK12) . These proteins play a crucial role in the regulation of gene transcription and DNA damage response, making them important for cell growth and proliferation .
Mode of Action
NCT02 acts as a molecular glue . It induces the ubiquitination of Cyclin K (CCNK), leading to the proteasomal degradation of both CCNK and its complex partner CDK12 . This degradation disrupts the normal function of these proteins, affecting the transcription process and DNA damage response .
Biochemical Pathways
The degradation of CCNK and CDK12 disrupts the normal cell cycle and DNA repair mechanisms. This can lead to a decrease in tumor growth, as these processes are often dysregulated in cancer cells . The exact biochemical pathways affected by NCT02 and the downstream effects are still under investigation.
Pharmacokinetics
Given that nct02 has been identified as an inhibitor of patient-derived colorectal cancer cell viability , it can be inferred that it has sufficient bioavailability to exert its effects in vivo.
Result of Action
The molecular effect of NCT02 is the degradation of CCNK and CDK12 . On a cellular level, this leads to a decrease in colorectal cancer cell viability and tumor growth . This suggests that NCT02 could have potential therapeutic applications in the treatment of colorectal cancer .
properties
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-8-18-17(22-10)19-16(20)7-13-9-21-15-6-12-4-2-3-11(12)5-14(13)15/h5-6,8-9H,2-4,7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCYEUTXLYDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=COC3=C2C=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
CAS RN |
790245-61-3 |
Source
|
Record name | 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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